

# Application Notes and Protocols for Statistical Analysis of "Tranquo-Buscopan" Research Data

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## Compound of Interest

Compound Name: *Tranquo-buscopan*

Cat. No.: *B1201096*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

"**Tranquo-Buscopan**" is a combination pharmaceutical preparation containing two active ingredients: Hyoscine Butylbromide and Oxazepam.[1][2][3] Hyoscine Butylbromide, also known as Scopolamine Butylbromide, is a peripherally acting antimuscarinic agent that exerts an antispasmodic effect on the smooth muscle of the gastrointestinal, biliary, and genitourinary tracts.[1][4][5][6] Its mechanism of action involves the antagonism of M3 muscarinic receptors, leading to the relaxation of smooth muscle and a reduction in spasms and associated pain.[1][5] As a quaternary ammonium derivative, it has limited ability to cross the blood-brain barrier, minimizing central nervous system effects.[1][6]

Oxazepam is a short-acting benzodiazepine with anxiolytic, sedative, and muscle relaxant properties.[1][2] It potentiates the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system by binding to GABA-A receptors.[1]

The rationale for combining these two active ingredients is to provide a multi-target therapeutic strategy for conditions characterized by both visceral cramping and symptoms of anxiety or tension.[1] These application notes provide detailed protocols and statistical analysis methods for preclinical and clinical research on "**Tranquo-Buscopan**."

## Preclinical Research Protocols and Data Analysis

## In Vitro Analysis of Smooth Muscle Relaxation

Objective: To quantify the antispasmodic effect of Hyoscine Butylbromide, Oxazepam, and their combination ("**Tranquo-Buscopan**") on isolated smooth muscle tissue.

### Experimental Protocol:

- Tissue Preparation:** Isolate segments of guinea pig ileum and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O<sub>2</sub> and 5% CO<sub>2</sub>.
- Contraction Induction:** Induce sustained contractions of the ileum segments using a submaximal concentration of acetylcholine (e.g., 1 µM).
- Drug Application:** Once a stable contraction plateau is reached, add increasing concentrations of Hyoscine Butylbromide, Oxazepam, or "**Tranquo-Buscopan**" in a cumulative manner.
- Data Recording:** Record the isometric tension of the muscle segments using a force-displacement transducer.
- Analysis:** Express the relaxation as a percentage of the initial acetylcholine-induced contraction.

### Data Presentation:

Concentration (nM)	Hyoscine Butylbromide (% Relaxation)	Oxazepam (% Relaxation)	"Tranquo-Buscopan" (% Relaxation)
1	15.2 ± 2.1	2.5 ± 0.8	18.9 ± 2.5
10	45.8 ± 3.5	3.1 ± 1.0	52.4 ± 4.1
100	85.3 ± 5.2	4.0 ± 1.2	92.1 ± 5.8
1000	98.9 ± 1.8	4.5 ± 1.5	100.0 ± 0.0

### Statistical Analysis:

- **Dose-Response Curves:** Plot the mean percentage of relaxation against the log concentration of the drug. Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) for each compound.
- **Statistical Tests:** Use a two-way ANOVA to compare the dose-response curves of the different treatment groups. Post-hoc tests (e.g., Tukey's or Bonferroni's) can be used to identify significant differences at specific concentrations. A p-value of  $< 0.05$  is typically considered statistically significant.
- **Synergy Analysis:** To assess for synergistic effects between Hyoscine Butylbromide and Oxazepam, isobolographic analysis can be performed. This method compares the experimentally determined EC50 of the combination with the theoretically additive EC50.

## In Vivo Assessment of Anxiolytic and Sedative Effects in Rodents

**Objective:** To evaluate the anxiolytic and sedative properties of Oxazepam, Hyoscine Butylbromide, and **"Tranquo-Buscopan"** in a mouse model.

**Experimental Protocols:**

- **Elevated Plus Maze (EPM):**
  - Administer the test compounds (or vehicle control) to mice 30 minutes prior to testing.
  - Place each mouse in the center of the elevated plus maze, facing an open arm.
  - Record the behavior for 5 minutes using a video tracking system.
  - **Parameters Measured:** Time spent in the open arms, number of entries into the open arms, time spent in the closed arms, and number of entries into the closed arms.
- **Open Field Test (OFT):**
  - Administer the test compounds (or vehicle control) to mice 30 minutes prior to testing.
  - Place each mouse in the center of the open field arena.

- Record locomotor activity for 10 minutes.
- Parameters Measured: Total distance traveled, time spent in the center of the arena, and rearing frequency.

Data Presentation:

Treatment Group	EPM: Time in Open Arms (s)	EPM: Open Arm Entries	OFT: Time in Center (s)	OFT: Total Distance (cm)
Vehicle	25.4 ± 3.1	8.2 ± 1.5	30.1 ± 4.5	2580 ± 210
Hyoscine Butylbromide (1 mg/kg)	28.1 ± 3.5	8.9 ± 1.8	32.5 ± 4.8	2550 ± 230
Oxazepam (1 mg/kg)	55.9 ± 5.2	15.4 ± 2.1	65.8 ± 6.1	2310 ± 190
"Tranquo-Buscopan"	62.3 ± 6.0	16.8 ± 2.5	72.4 ± 6.8	2250 ± 200

\*p < 0.05 compared to Vehicle

Statistical Analysis:

- Statistical Tests: Use a one-way ANOVA followed by Dunnett's post-hoc test to compare the treatment groups to the vehicle control group for each parameter.
- Interpretation: An increase in the time spent in the open arms of the EPM and the center of the OFT is indicative of an anxiolytic effect. A significant decrease in total distance traveled in the OFT may suggest a sedative effect.

## Clinical Research Protocol and Data Analysis

Objective: To assess the efficacy and safety of "Tranquo-Buscopan" in patients with functional abdominal pain and associated anxiety symptoms.

Study Design: A randomized, double-blind, placebo-controlled, parallel-group clinical trial.

#### Experimental Protocol:

- Patient Population: Recruit patients diagnosed with functional abdominal pain according to the Rome IV criteria, who also present with mild to moderate anxiety symptoms.
- Randomization: Randomly assign patients to receive either "**Tranquo-Buscopan**" or a placebo for a treatment period of 4 weeks.
- Assessments:
  - Primary Efficacy Endpoint: Change from baseline in the weekly average of daily worst abdominal pain scores (measured on a 10-point numerical rating scale).
  - Secondary Efficacy Endpoints:
    - Change from baseline in the Hamilton Anxiety Rating Scale (HAM-A) score.
    - Global assessment of symptom improvement by the patient.
    - Responder analysis (e.g., percentage of patients with a  $\geq 30\%$  reduction in abdominal pain).
  - Safety Assessments: Record all adverse events.

#### Data Presentation:

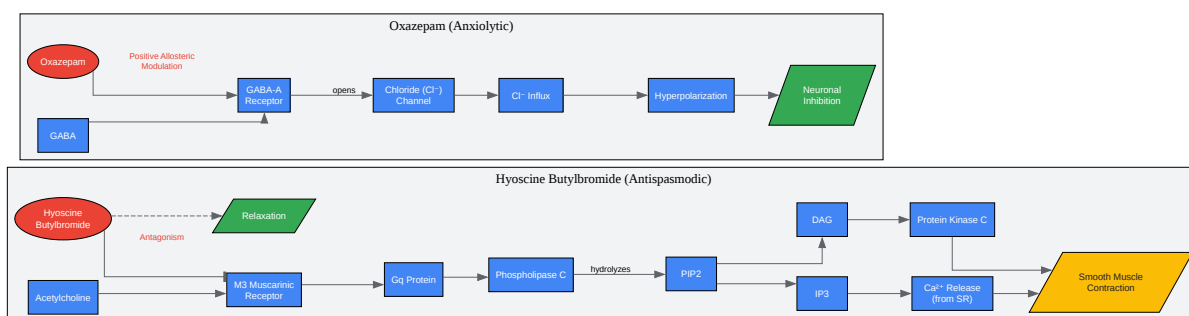
Parameter	"Tranquo-Buscopan" (n=150)	Placebo (n=150)	p-value
Abdominal Pain Score (0-10)			
Baseline	6.8 ± 1.2	6.7 ± 1.3	0.58
Change from Baseline at Week 4	-2.5 ± 1.5	-1.2 ± 1.8	<0.001
HAM-A Score			
Baseline	18.5 ± 3.5	18.2 ± 3.8	0.45
Change from Baseline at Week 4	-8.2 ± 4.1	-4.1 ± 4.5	<0.001
Responder Rate (≥30% pain reduction)	58%	35%	<0.01

#### Statistical Analysis:

- **Primary Endpoint Analysis:** Use an Analysis of Covariance (ANCOVA) to compare the change from baseline in abdominal pain scores between the two treatment groups, with the baseline score as a covariate.
- **Secondary Endpoint Analysis:** For continuous secondary endpoints (e.g., HAM-A score), use a similar ANCOVA model. For categorical endpoints (e.g., responder rate), use a Chi-square test or logistic regression.
- **Safety Analysis:** Summarize the incidence of adverse events by treatment group and use a Fisher's exact test to compare the rates.

## Mandatory Visualizations

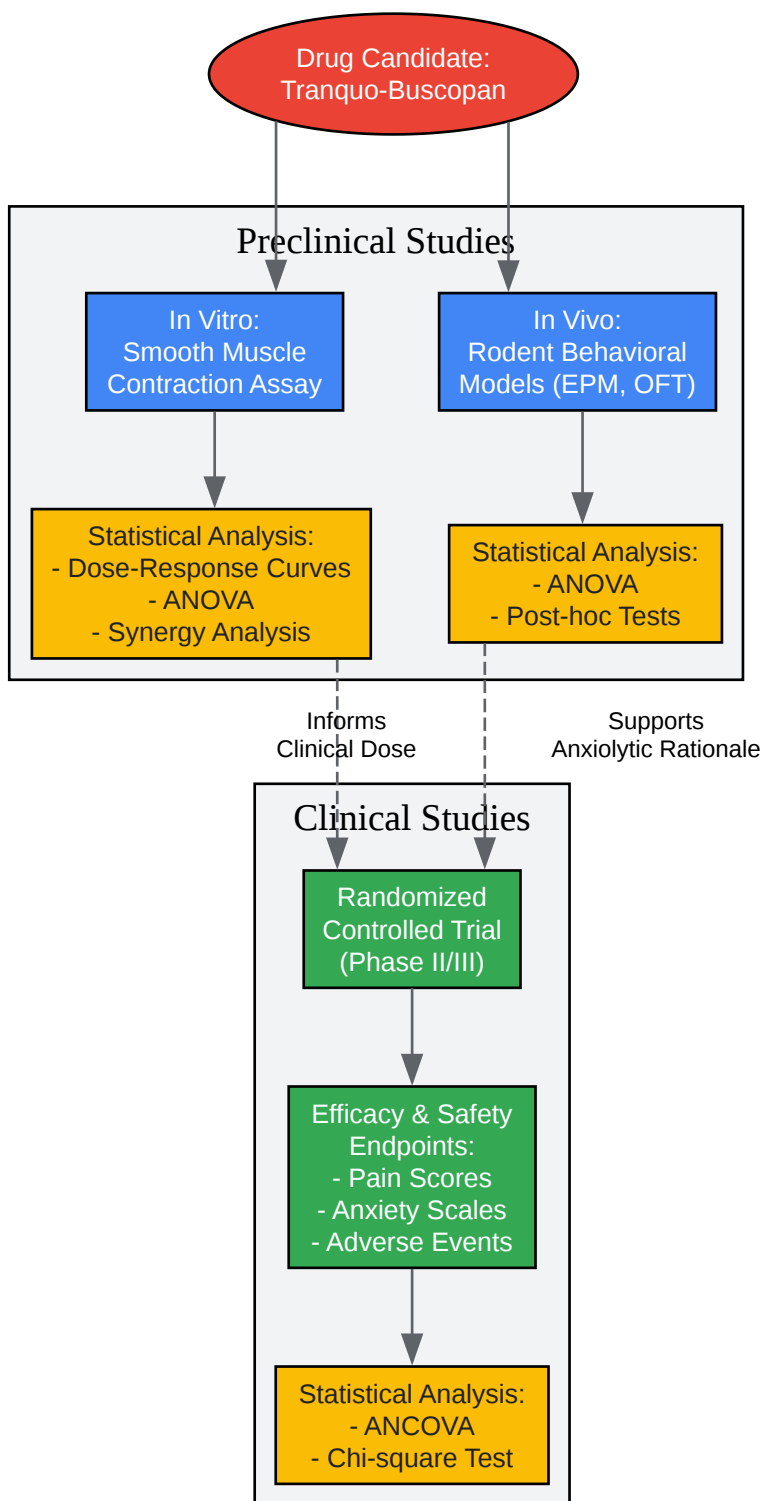
### Signaling Pathways



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Caption: Signaling pathways of Hyoscine Butylbromide and Oxazepam.

## Experimental Workflow

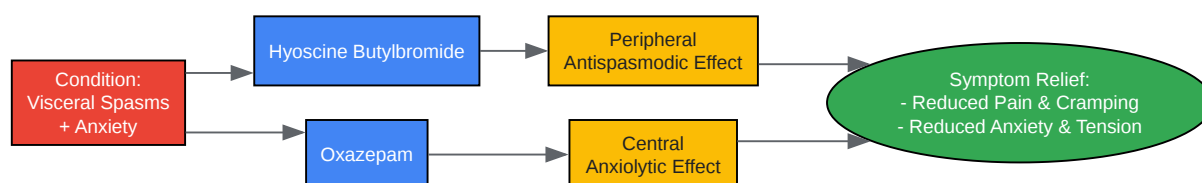


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Caption: Workflow for "Tranquo-Buscopan" research and data analysis.



## Logical Relationship of Therapeutic Action



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Caption: Logical relationship of "Tranquo-Buscopan" therapeutic action.

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